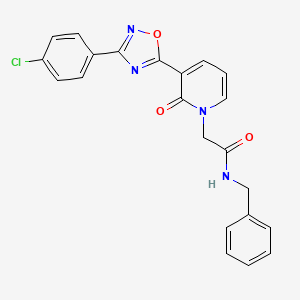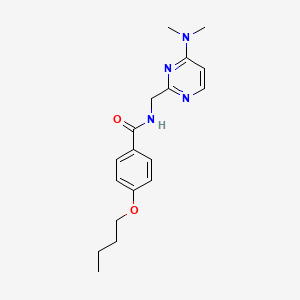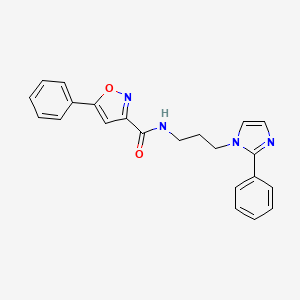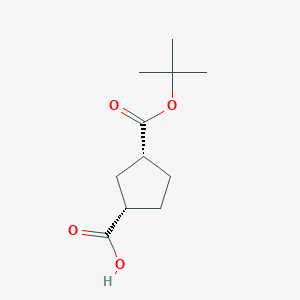
2-(4-(ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound known for its diverse applications in chemistry, biology, medicine, and industry. Structurally, it incorporates phenyl, oxadiazole, and pyridinyl moieties, offering a wealth of reactive sites and potential interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring system This is often achieved through cyclization of hydrazides with carbon disulfide and subsequent functionalization
Industrial Production Methods: Scaling up this synthesis for industrial production involves optimization of reaction conditions, such as temperature control, solvent selection, and reagent purity, to ensure high yield and reproducibility. Continuous-flow reactors may be employed to streamline the process and enhance safety during scale-up.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: 2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is reactive in several types of chemical reactions:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Various functional groups, particularly the oxadiazole ring, can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, primarily targeting the phenyl and pyridinyl rings.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation. Reducing agents such as lithium aluminum hydride are employed for reduction processes. Substitution reactions often involve halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation of the ethylthio group leads to sulfoxides and sulfones.
Reduction of the oxadiazole may yield a dihydro derivative.
Substitution reactions can introduce a variety of functional groups onto the phenyl or pyridinyl rings.
Applications De Recherche Scientifique
2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential to modulate biological pathways due to its multiple reactive sites.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in material science for the development of novel polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The compound's mechanism of action is multifaceted, primarily involving its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or proteins involved in biological processes.
Pathways Involved: The oxadiazole and pyridinyl groups can interact with cellular signaling pathways, influencing cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds such as 2-(4-ethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide lack the ethylthio group, altering their chemical and biological properties.
Uniqueness: The ethylthio group enhances the compound's ability to undergo oxidation and provides additional binding interactions in biological systems.
Propriétés
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-24-14-7-5-12(6-8-14)10-15(22)19-17-21-20-16(23-17)13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUKOZITXJOFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2850896.png)



![4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid](/img/structure/B2850902.png)


![1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea](/img/structure/B2850906.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2850907.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2850909.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2850911.png)
![N-(2,6-dimethylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2850914.png)
